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Compound Name:
phorane

Cat. No. 83188329

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent utilized in organic
synthesis for the homologation of aldehydes and ketones to produce enol ethers, which can be
subsequently hydrolyzed to aldehydes. A thorough understanding of its spectroscopic
characteristics is paramount for reaction monitoring and structural confirmation. This guide
provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data for (Methoxymethylene)triphenylphosphorane, along with the
experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for
(Methoxymethylene)triphenylphosphorane. The data is compiled from typical values for
phosphorus ylides and related organophosphorus compounds, as precise experimental values
can vary based on solvent and experimental conditions.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift Lo Coupling
Protons Multiplicity Notes
(5, ppm) Constant (Hz)
The ylidic proton
is coupled to the
P=CH-O 25-4.0 Doublet (d) 2JP-H = 15-25
phosphorus
atom.
The chemical
_ shift is influenced
O-CH3 3.4-38 Singlet (s) -

by the adjacent

oxygen atom.

Aromatic protons
P-(C6H5)3 72-7.8 Multiplet (m) - of the three
phenyl groups.

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift Lo Coupling
Carbon Multiplicity Notes
(5, ppm) Constant (Hz)
The ylidic carbon
shows a large
P=CH-O 20 - 40 Doublet (d) 1JP-C = 90-120 one-bond
coupling to
phosphorus.
Typical range for
O-CH3 55-65 Singlet (s) - a methoxy group
carbon.
) The carbon
ipso-C ]
] 125 - 135 Doublet (d) 1JP-C = 80-100 directly attached
(Aromatic)
to phosphorus.
ortho-C
] 130 - 135 Doublet (d) 2JP-C = 10-15
(Aromatic)
meta-C
. 128 - 130 Doublet (d) 3JP-C = 10-15
(Aromatic)
para-C )
] 131 - 133 Singlet (s) -
(Aromatic)
Table 3: 31P NMR Spectroscopic Data
Nucleus Chemical Shift (6, ppm) Notes
The chemical shift is
31P +5t0 +25 characteristic for non-stabilized

phosphorus ylides.[1][2]

Table 4: Infrared (IR) Spectroscopic Data
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. Wavenumber (cm- )
Functional Group 1) Intensity Notes

Characteristic for C-H
C-H stretch (aromatic) 3100 - 3000 Medium bonds on a phenyl
ring.[3][4]

Corresponding to the
C-H stretch (aliphatic)y 3000 - 2850 Medium methoxy and ylidic
protons.[3]

This ylidic bond
C=P stretch 1200 - 1100 Strong vibration is a key
feature.

Characteristic for the

C-O stretch 1150 - 1050 Strong _
ether linkage.
Vibration of the
P-Ph stretch 1450 - 1430 Strong phosphorus-phenyl
bond.
Out-of-plane bending
C-H bend (aromatic) 900 - 675 Strong of aromatic C-H

bonds.[4]

Experimental Protocols
Synthesis of (Methoxymethylene)triphenylphosphorane

(Methoxymethylene)triphenylphosphorane is typically prepared in a two-step sequence and
used in situ due to its reactive nature. The deep red color of the ylide is indicative of its
formation.[5]

Step 1: Formation of the Phosphonium Salt

o Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen or argon inlet.
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o Reagents: Triphenylphosphine is dissolved in an anhydrous solvent such as THF or diethyl
ether.

» Alkylation: Chloromethyl methyl ether is added to the solution of triphenylphosphine.[5] The
mixture is stirred, often with gentle heating, to facilitate the formation of
(methoxymethyl)triphenylphosphonium chloride.

« |solation: The resulting phosphonium salt often precipitates from the solution and can be
isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Ylide Formation (Deprotonation)

Reaction Setup: The dried phosphonium salt is suspended in anhydrous THF in a flame-
dried flask under an inert atmosphere.

e Cooling: The suspension is cooled to a low temperature, typically O °C or -78 °C, using an
ice bath or a dry ice/acetone bath.[6]

o Deprotonation: A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise
to the stirred suspension.[6]

e Ylide Formation: The formation of the deep red or orange
(methoxymethylene)triphenylphosphorane ylide indicates the completion of the
deprotonation.[6] The ylide solution is then ready for use in subsequent reactions.

Spectroscopic Analysis

NMR Spectroscopy

o Sample Preparation: Due to the air and moisture sensitivity of the ylide, NMR samples must
be prepared under an inert atmosphere. The ylide is typically generated in situ in a
deuterated solvent (e.g., THF-d8, C6D6) in a sealed NMR tube.

e 1H NMR: Standard proton NMR spectra are acquired. The key signals to identify are the
doublet for the ylidic proton and the singlet for the methoxy protons.

e 13C NMR: 13C{1H} NMR spectra will show the characteristic downfield doublet for the ylidic
carbon due to coupling with 31P.
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e 31P NMR: 31P{1H} NMR is a crucial technique for characterizing phosphorus-containing
compounds.[2] A single peak in the expected range confirms the presence of the phosphorus
ylide.

Infrared (IR) Spectroscopy

o Sample Preparation: For in situ analysis, an IR probe can be inserted into the reaction
mixture under an inert atmosphere. Alternatively, a sample can be withdrawn via a syringe
and analyzed as a thin film between salt plates (NaCl or KBr) in a nitrogen-filled glovebox.

o Data Acquisition: The IR spectrum is recorded, and the characteristic absorption bands for
the C=P, C-O, and P-Ph bonds are identified to confirm the structure of the ylide.

Visualizations
Synthesis Workflow

Synthesis of (Methoxymethylene)triphenylphosphorane

Triphenylphosphine (PPh3) Chloromethyl methyl ether

Step 1: Alkylation

(Methoxymethyl)triphenylphosphonium chloride

[Ph3PCH20CH3]+Cl- Strong Base (e.g., n-BulLi)

Step 2: Deprotonation

(Methoxymethylene)triphenylphosphorane
Ph3P=CHOCHS3

Click to download full resolution via product page

Caption: Synthesis workflow for (Methoxymethylene)triphenylphosphorane.

Wittig Reaction Signaling Pathway
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Wittig Reaction with (Methoxymethylene)triphenylphosphorane

(Methoxymethylene)triphenylphosphorane Aldehyde or Ketone
Ph3P=CHOCH3 (R-C(=0)-R")

Nucleophilic Attack

Betaine Intermediate

Ring Closure

Oxaphosphetane Intermediate

Cycloreversion

Cycloreversion

Enol Ether Triphenylphosphine oxide
(R-C(R")=CHOCH3) (Ph3P=0)

Click to download full resolution via product page

Caption: Generalized pathway of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxymethylene-triphenylphosphorane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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